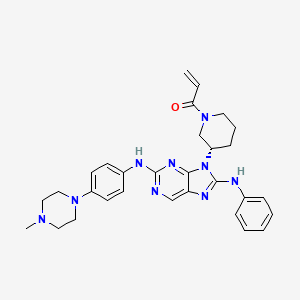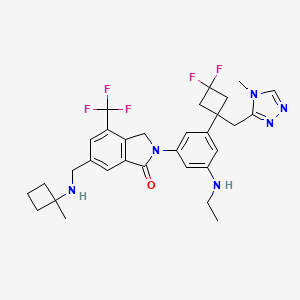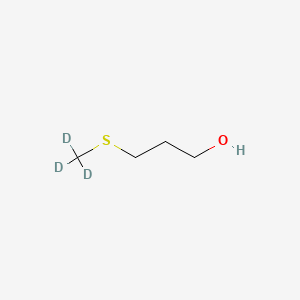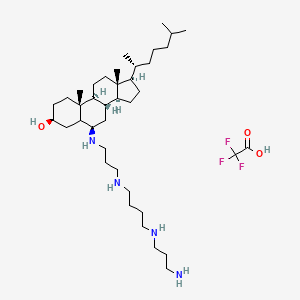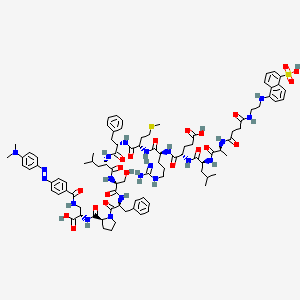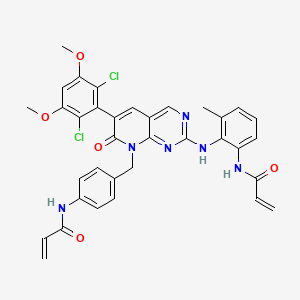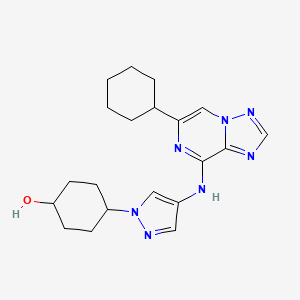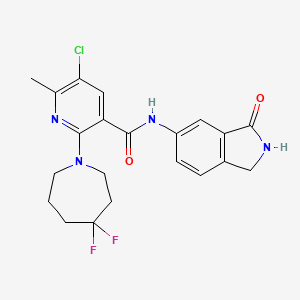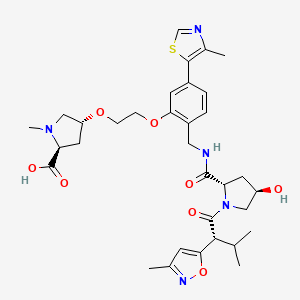
E3 Ligase Ligand-linker Conjugate 64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 64: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound combines a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 64 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a chemical linker. The synthetic route typically includes:
Ligand Synthesis: The E3 ligase ligand and the target protein ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, often involving amide bond formation or click chemistry.
Conjugation: The final step involves conjugating the target protein ligand to the linker-E3 ligase ligand complex
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 64 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Amide Bond Formation: Commonly used to attach the linker to the ligands.
Click Chemistry: A versatile method for conjugating the ligands and linker
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as well as solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure specificity and yield
Major Products: The major product of these reactions is the fully conjugated this compound, which is then purified and characterized for use in research and therapeutic applications .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 64 has a wide range of applications in scientific research, including:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: Used in drug discovery and development, providing a tool for identifying and validating new drug targets .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 64 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The key steps include:
Binding: The ligand binds to the E3 ligase, while the target protein ligand binds to the target protein.
Complex Formation: The linker facilitates the formation of a ternary complex, bringing the E3 ligase and target protein into close proximity.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 64 can be compared with other similar compounds, such as:
Cereblon (CRBN) Ligands: Used in PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another commonly used E3 ligase ligand in PROTACs.
MDM2 Ligands: Targeting the MDM2 E3 ligase for protein degradation.
cIAP1 Ligands: Used in PROTACs for targeting specific proteins for degradation .
Uniqueness: this compound is unique in its specific ligand-linker combination, which provides distinct binding affinities and specificities for the target protein and E3 ligase. This uniqueness allows for tailored degradation of specific proteins, offering advantages in therapeutic applications .
Properties
Molecular Formula |
C33H43N5O8S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29-/m1/s1 |
InChI Key |
VZUHFPQSYRNSMN-XERRZXEISA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
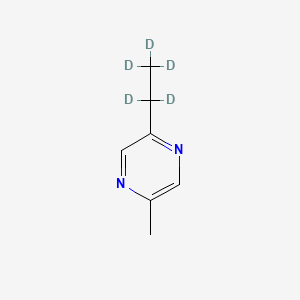
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
